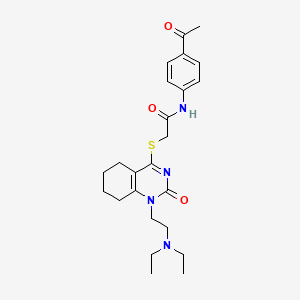![molecular formula C18H16FN5O2 B2898265 3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-61-8](/img/structure/B2898265.png)
3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, it’s challenging to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted .Aplicaciones Científicas De Investigación
Synthesis Techniques
The development of novel synthesis methodologies for fluorinated pyrazoles and related compounds has been a significant area of research. For instance, the work by Surmont et al. (2011) details a strategy for synthesizing 3-amino-4-fluoropyrazoles, which are valuable building blocks in medicinal chemistry. This process involves monofluorination followed by condensation with different hydrazines, showcasing the compound's relevance in constructing complex fluorinated structures for various applications (Surmont et al., 2011).
Radiochemistry Applications
Another significant application is in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. The synthesis and comparative biological evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging have been explored, demonstrating the compound's utility in creating diagnostic tools (Jingli Xu et al., 2012).
Antiviral and Antimicrobial Research
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This illustrates the potential of such compounds in developing new antiviral medications, highlighting the therapeutic application possibilities beyond traditional targets (A. Hebishy et al., 2020).
Chemical Derivatives and Their Biological Evaluation
There's a significant focus on creating chemical derivatives and evaluating their potential biological activities. For instance, automated radiosynthesis of fluorine-18 labeled tracers incorporating the 3-fluoro-2-hydroxypropyl moiety demonstrates the compound's relevance in synthesizing clinically used radiotracers for imaging hypoxia and tau pathology, indicating its importance in research related to conditions like Alzheimer's disease (Takayuki Ohkubo et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit dna topoisomerase i , which plays a crucial role in DNA replication and transcription.
Mode of Action
The presence of the fluorine atom could enhance the compound’s binding affinity to its target due to the strong electronegativity of fluorine .
Pharmacokinetics
The presence of the fluorine atom could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation . The compound’s bioavailability could be influenced by factors such as its solubility, permeability, and susceptibility to efflux transporters.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-10-8-15(21-16(25)11-4-2-5-12(19)9-11)24(23-10)18-20-14-7-3-6-13(14)17(26)22-18/h2,4-5,8-9H,3,6-7H2,1H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCIWEVNFGJBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)
![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)


![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)


![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

